molecular formula C15H21N7O3S B11263873 4-{6-[4-(1H-Imidazole-4-sulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine

4-{6-[4-(1H-Imidazole-4-sulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine

Cat. No.: B11263873
M. Wt: 379.4 g/mol
InChI Key: AGXLOTJSFSXKPU-UHFFFAOYSA-N
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Description

4-{6-[4-(1H-Imidazole-4-sulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperazine moiety, and a morpholine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(1H-Imidazole-4-sulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(1H-Imidazole-4-sulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Mechanism of Action

The mechanism of action of 4-{6-[4-(1H-Imidazole-4-sulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-[4-(1H-Imidazole-4-sulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications.

Properties

Molecular Formula

C15H21N7O3S

Molecular Weight

379.4 g/mol

IUPAC Name

4-[6-[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C15H21N7O3S/c23-26(24,15-11-16-12-17-15)22-5-3-20(4-6-22)13-1-2-14(19-18-13)21-7-9-25-10-8-21/h1-2,11-12H,3-10H2,(H,16,17)

InChI Key

AGXLOTJSFSXKPU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)C4=CN=CN4

Origin of Product

United States

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